molecular formula C8H12N2O2 B1661988 Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate CAS No. 5744-40-1

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No. B1661988
CAS RN: 5744-40-1
M. Wt: 168.19 g/mol
InChI Key: ZYSGPOXVDOROJU-UHFFFAOYSA-N
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Description

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate and its analogues has been reported in several studies . One synthetic method involves the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol . Another method involves a radical addition followed by intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate consists of a pyrazole ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms . The InChI code for this compound is 1S/C8H12N2O2/c1-4-12-8(11)7-5-6(2)9-10(7)3/h5H,4H2,1-3H3 .


Chemical Reactions Analysis

Pyrazoles, including Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Physical And Chemical Properties Analysis

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a liquid at room temperature .

Scientific Research Applications

Structural and Spectral Investigations

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate and its derivatives have been the subject of structural and spectral investigations. For instance, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, involved combined experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and density functional theory (DFT) calculations (Viveka et al., 2016).

Synthesis of Novel Derivatives

Research has been conducted on the synthesis of various pyrazole derivatives from ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. These include the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ et al., 2012).

Corrosion Inhibition

Pyrazole derivatives, such as those related to ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, have been studied for their inhibitive effect on steel corrosion in acidic solutions. These compounds act as cathodic-type inhibitors and are effective in reducing the corrosion rate of steel (Tebbji et al., 2005).

Development of Agricultural Chemicals

Research on pyrazole derivatives includes their application in agriculture, such as the synthesis of chemical hybridizing agents in wheat and barley (Beck et al., 1988).

Synthesis of Heterocyclic Compounds

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is used in the synthesis of various heterocyclic compounds. For instance, its derivatives have been utilized in the synthesis of ethyl pyrazolecarboxylates and pyrazole ring formation (Hanzlowsky et al., 2003).

Antimicrobial and Anticancer Potential

Some studies have explored the potential of pyrazole derivativesas antimicrobial and anticancer agents. Compounds synthesized from ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate have shown promising results in vitro against various microbial strains and in anticancer activity assessments (Hafez et al., 2016).

Anti-inflammatory Applications

There is also interest in the potential anti-inflammatory properties of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate derivatives. These compounds have been synthesized and evaluated for anti-inflammatory activity, showing significant results in reducing inflammation in experimental models (Khanal Pratik et al., 2018).

Safety And Hazards

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate could involve further exploration of its potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, new synthetic strategies and applications of the pyrazole scaffold could be explored .

properties

IUPAC Name

ethyl 2,5-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-6(2)9-10(7)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSGPOXVDOROJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206054
Record name 1,3-dimethyl-5-ethoxycarbonylpyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

CAS RN

5744-40-1
Record name 1,3-dimethyl-5-ethoxycarbonylpyrazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-dimethyl-5-ethoxycarbonylpyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,3-Dimethylpyrazole-5-carboxylate
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Synthesis routes and methods I

Procedure details

Dissolve ethyl-3-methylpyrazole-5-carboxylate (1.0893 g, 7.07 mmol) in 10 mL tetrahydrofuran and add it dropwise to a suspension of sodium hydride (60%) (377.6 mg, 9.44 mmol) in 10 mL tetrahydrofuran. After 2 hours, quench the reaction with methyl iodide (excess) and stir for an additional 2 hours. Add water to the reaction and remove the tetrahydrofuran in vacuo. Partition the residue between ethyl acetate and brine. Dry the organic layer with magnesium sulfate. Filter and remove the solvent in vacuo to afford 950.0 mg of crude 2,5-dimethyl-2H-pyrazole-3-carboxylic acid ethyl ester. Dissolve this material (950.0 mg, 5.65 mmol) in 10 mL tetrahydrofuran and add it dropwise to a slurry of lithium aluminum hydride (220.2 mg) in 20 mL tetrahydrofuran at 0° C. After 30 minutes at this temperature, heat the reaction to reflux for 2 hours. Cool the reaction to room temperature and add 20 mL ethyl acetate to the reaction. Add 5N sodium hydroxide to the reaction until a white precipitate appears. Filter the reaction and concentrate the filtrate in vacuo. Partition the residue between ethyl acetate and water. Dry the organic layer with magnesium sulfate. Filter and remove the solvent in vacuo to afford 493.7 mg of crude (2,5-dimethyl-2H-pyrazol-3-yl)-methanol. Dissolve this crude material (493.7 mg, 3.91 mmol) in 20 mL methylene chloride and add MnO2 (1.2939 g, 14.88 mmol) to the reaction mixture. Heat the reaction mixture to reflux and allow it to stir for 16 hours. Cool the reaction and filter it through a pad of celite. Concentrate the filtrate in vacuo to afford 444.5 mg of crude product. Purify via Biotage chromatography (25% ethyl acetate/Hexanes) to afford 138.7 mg of the title compound 1H NMR (CDCl3) δ 9.81 (1H, s), 6.46 (1H, s), 3.82 (3H, s), 2.24 (3H, s).
Quantity
1.0893 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
377.6 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl acetopyruvate (Organic Syntheses, Coll. Vol. I, 1944, p. 238) (31.6 g) was dissolved in ethanol (100 ml) and treated with methyl hydrazine (12 g) in portions. The mixture was then refluxed gently for 1 hr, whereupon most of the ethanol was removed in vacuo. The residue was poured into 5% NaCl solution and the product extracted with chloroform (3×100 ml). The combined extracts were washed with water, dried and the solvent evaporated. The residue was then distilled in vacuo. 1,3-dimethyl-5-ethoxycarbonylpyrazole (14.5 g 43%) was obtained as a colourless oil, b.p.25 118°-121° C. (A mixture of the two isomers (1.5 g), followed by pure 1,5-dimethyl-3-ethoxycarbonylpyrazole (10.5 g, 31%), b.p.25 178°-180° C., was obtained on continued distillation).
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
methyl hydrazine
Quantity
12 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Huang, A Liu, W Liu, X Liu, Y Ren… - Heterocyclic …, 2017 - degruyter.com
Fourteen 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings were synthesized and characterized by 1 H NMR, mass spectrometry and elemental analysis. …
Number of citations: 19 www.degruyter.com
D Huang, M Huang, A Liu, X Liu, W Liu… - Journal of …, 2017 - Wiley Online Library
Using cyenopyrafen as the lead compound, a series of novel pyrazole acrylonitrile compounds were designed and synthesized via the reaction of butylphenylacetonitrile with the …
Number of citations: 19 onlinelibrary.wiley.com
X Single Crystal - researchgate.net
The single crystal X-ray diffraction studies were carried out on a Bruker Kappa Photon CMOS CCD diffractometer equipped with Mo K α radiation (λ= 0.71073 Å). Crystals of the subject …
Number of citations: 2 www.researchgate.net
M Bruncko, L Wang, GS Sheppard… - Journal of medicinal …, 2015 - ACS Publications
Myeloid cell leukemia 1 (MCL-1) is a BCL-2 family protein that has been implicated in the progression and survival of multiple tumor types. Herein we report a series of MCL-1 inhibitors …
Number of citations: 171 pubs.acs.org

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